

3-Amino-2-hydroxypropanamide: A Versatile Chiral Building Block

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Compound of Interest

Compound Name: 3-Amino-2-hydroxypropanamide

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Executive Summary & Strategic Value

3-Amino-2-hydroxypropanamide (Isoleucine amide) represents a critical scaffold in modern medicinal chemistry, functioning as a "privileged structure" for metalloprotease inhibition and peptidomimetic design. Unlike its

-amino acid counterparts, this

-amino,

-hydroxy motif offers unique electronic and steric properties that resist proteolytic cleavage while maintaining potent hydrogen-bonding capabilities.

Its primary utility lies in two domains:

- **MetAP2 Inhibition:** It serves as the zinc-binding warhead in inhibitors of Methionine Aminopeptidase-2 (MetAP2), a target for anti-angiogenic and anti-obesity therapeutics.
- **Chiral Pool Expansion:** As a derivative of isoleucine, it provides a gateway to enantiopure 1,2-amino alcohols and oxazolidinones via stereocontrolled reduction and cyclization.

Structural Properties & Stereochemistry

The molecule contains two functional handles (amine, amide) and one stereocenter at the C2 position. The biological activity of its derivatives is strictly governed by this stereochemistry.

Feature	Specification	Relevance
IUPAC Name	3-Amino-2-hydroxypropanamide	Core scaffold
Chiral Center	C2 (-carbon)	Determines binding affinity (e.g., MetAP2 prefers specific stereoisomers).
H-Bond Donors	3 (Amine, Hydroxyl, Amide)	Critical for solvent-mediated interactions in enzyme pockets.
pKa (Amine)	~9.2	Protonated at physiological pH; mimics N-terminal methionine.

Biocatalytic Production: The "Green" Route

For high-value pharmaceutical intermediates, enantiopurity is non-negotiable. Biocatalytic Dynamic Kinetic Resolution (DKR) is the superior method over classical resolution because it theoretically allows 100% yield of a single enantiomer by racemizing the unreacted substrate.

Mechanism of Action

The process couples a stereoselective hydrolase (which converts one enantiomer of the amide to the acid) with a racemase (which interconverts the L- and D-amides).

Experimental Protocol: DKR of 3-Amino-2-hydroxypropanamide

Objective: Isolate enantiopure (S)-Isoserine (acid) or retain the (R)-Amide depending on enzyme selection.

Reagents:

- Substrate: Racemic **3-amino-2-hydroxypropanamide** (100 mM)
- Enzyme 1: D-aminopeptidase (DAP) from *Ochrobactrum anthropi* (Selectively hydrolyzes D-amide).
- Enzyme 2:

-Amino-

-caprolactam (ACL) racemase (Racemizes the amide).[1]
- Buffer: 50 mM Potassium Phosphate (pH 7.5).
- Cofactor: PLP (Pyridoxal-5'-phosphate), 20

M (Essential for racemase activity).

Workflow:

- Preparation: Dissolve racemic amide in phosphate buffer containing PLP.
- Initiation: Add DAP (5 U/mL) and ACL Racemase (10 U/mL).
- Incubation: Shake at 30°C for 12–24 hours.
- Monitoring: Analyze aliquots via chiral HPLC (e.g., Crownpak CR(+) column) to track the disappearance of D-amide and accumulation of D-acid.
- Workup: The remaining unreacted amide will be the (L)-isomer if the enzyme is D-selective and racemase is omitted. In a full DKR, the product is 100% D-acid. To isolate the chiral amide building block, omit the racemase and perform a classic kinetic resolution.

Data Summary: Kinetic Resolution Efficiency

Enzyme System	Substrate	Product	Yield (%)	ee (%)
DAP (only)	Rac-Amide	(R)-Acid + (S)-Amide	48% (Amide)	>99%
CAL-B (Lipase)	Rac-Ester	(S)-Amide	45%	97%
DAP + ACL Racemase	Rac-Amide	(R)-Acid	>95%	>98%

Chemical Synthesis: Scalable Access

When biocatalysis is unavailable, chemical synthesis from the Chiral Pool (L-Asparagine or L-Serine) is the standard.

Protocol: Hofmann Rearrangement of L-Asparagine

This route converts L-Asparagine directly to (S)-3-amino-2-hydroxypropanoic acid (Isoleucine), which is then amidated.

Step 1: Diazotization (Retention of Configuration)

- Reagents: L-Asparagine, NaNO₂, Acetate buffer (pH 4.5).
- Procedure: Treat L-Asparagine with NaNO₂ at 0°C. The -amino group is converted to a hydroxyl group with retention of configuration due to neighboring group participation by the carboxylate.
- Intermediate: (S)-Malic acid monoamide (Isoleucine precursor).

Step 2: Hofmann Rearrangement

- Reagents: Sodium Hypochlorite (NaOCl), NaOH.
- Mechanism: The primary amide of the side chain is converted to an amine.
- Result: (S)-Isoleucine.^{[2][3][4]}

Step 3: Methyl Ester Formation & Ammonolysis

- Reagents: MeOH, SOCl₂; then NH₃/MeOH.
- Procedure: Reflux (S)-Isoserine in methanolic HCl to form the methyl ester. Treat the ester with 7N NH₃ in methanol at RT for 18h.
- Yield: ~75% overall.[5]

Applications in Drug Discovery[7]

A. MetAP2 Inhibitors (Oncology & Obesity)

Methionine Aminopeptidase-2 (MetAP2) is a metalloenzyme containing a di-cobalt or di-manganese active site. **3-Amino-2-hydroxypropanamide** derivatives act as transition-state mimetics.

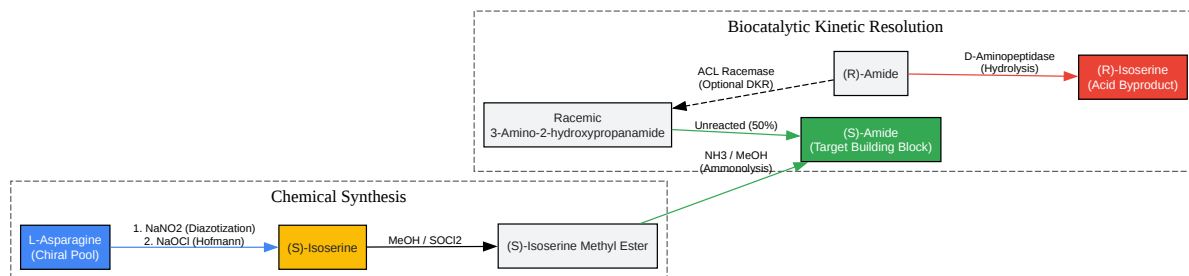
- Mechanism: The -hydroxyl and amide carbonyl oxygen chelate the bimetallic center.
- Example: The scaffold is structurally homologous to the side chain of Bestatin (Ubenimex), a broad-spectrum aminopeptidase inhibitor.
- SAR Insight: The (2R, 3S) configuration is often critical for optimal metal coordination geometry in related bestatin-derived inhibitors.

B. Peptidomimetics

Incorporation of **3-amino-2-hydroxypropanamide** into peptide backbones introduces a non-cleavable bond that mimics the tetrahedral transition state of peptide hydrolysis. This is used to create protease-resistant analogs of bioactive peptides.

Visualization of Pathways

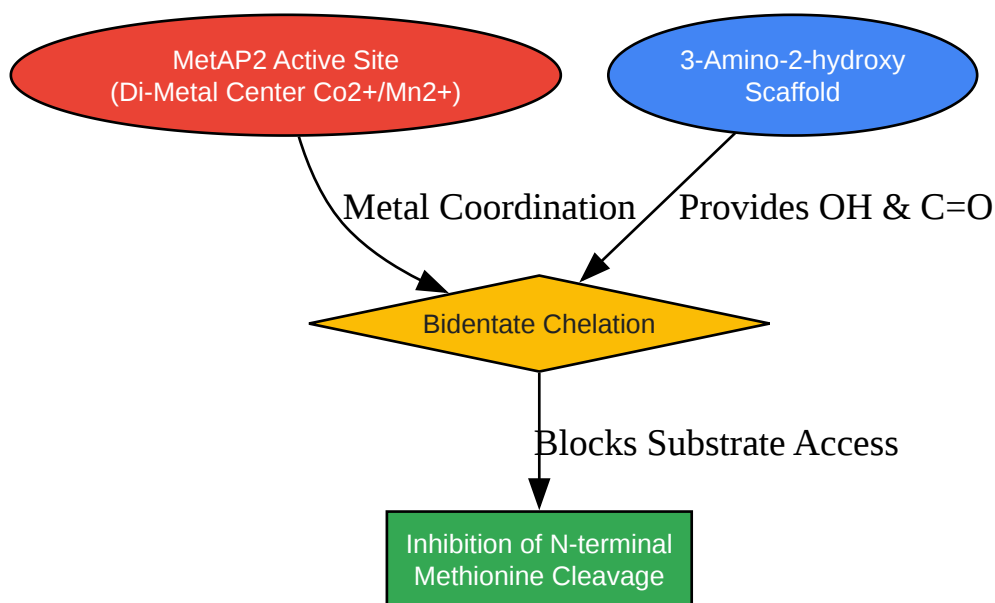
DOT Diagram: Synthesis & Enzymatic Resolution



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Caption: Dual pathways for accessing enantiopure **3-Amino-2-hydroxypropanamide**:
Enzymatic Kinetic Resolution (top) and Chemical Synthesis from L-Asparagine (bottom).

DOT Diagram: MetAP2 Inhibition Mechanism



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Caption: Pharmacophore model showing the bidentate chelation of the MetAP2 metal center by the hydroxy-amide core.

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